molecular formula C6H13NO B2433212 (3-Methylpyrrolidin-2-yl)methanol CAS No. 1248551-34-9

(3-Methylpyrrolidin-2-yl)methanol

Cat. No. B2433212
CAS RN: 1248551-34-9
M. Wt: 115.176
InChI Key: STWLHKFAJXALLT-UHFFFAOYSA-N
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Description

“(3-Methylpyrrolidin-2-yl)methanol” is a chemical compound with the CAS Number: 1248551-34-9 . It has a molecular weight of 115.18 and its IUPAC name is (3-methyl-2-pyrrolidinyl)methanol .


Molecular Structure Analysis

The InChI code for “(3-Methylpyrrolidin-2-yl)methanol” is 1S/C6H13NO/c1-5-2-3-7-6(5)4-8/h5-8H,2-4H2,1H3 . This indicates that the compound has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a methyl and a hydroxyl group attached to it .


Physical And Chemical Properties Analysis

“(3-Methylpyrrolidin-2-yl)methanol” is an oil at room temperature .

Scientific Research Applications

Synthesis Methods

  • (3-Methylpyrrolidin-2-yl)methanol and its derivatives are synthesized through various methods. One example is the synthesis of (4S-Phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine via double reduction of cyclic sulfonamide precursors (Evans, 2007). Another involves the catalytic methylation of phenol with methanol to produce o-cresol and 2,6-xylenol (Mathew et al., 2002).

Ring-Methylation Using Supercritical Methanol

  • The ring-methylation of pyrrole or indole using supercritical methanol has been studied, demonstrating a process for selectively methylating indole at the C3 position to afford 3-methylindole (Kishida et al., 2010).

Catalytic Asymmetric Addition

  • Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol has been evaluated for its efficacy in the catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity (Wang et al., 2008).

Direct C–C Coupling with Methanol

  • Iridium-catalyzed direct C–C coupling of methanol and allenes has been explored. This process represents the first catalytic C–C coupling of methanol to provide discrete products of hydrohydroxymethylation (Moran et al., 2011).

N-Methylation and Transfer Hydrogenation

  • A simple RuCl3-catalyzed method for selective N-methylation of amines using methanol has been reported. This approach also enables tandem reactions for the conversion of nitroarenes into corresponding N-methylated amines (Sarki et al., 2021).

Biological Conversion in Escherichia coli

  • The engineering of Escherichia coli for the biological conversion of methanol to specialty chemicals has been demonstrated. This includes the conversion of methanol into biomass components and specialty chemicals like flavanone naringenin (Whitaker et al., 2017).

Methanol Production and Applications

  • Methanol production and its applications have been extensively studied, highlighting its role as a building block for obtaining complex chemical structures and as a clean-burning fuel (Dalena et al., 2018).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(3-methylpyrrolidin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-2-3-7-6(5)4-8/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWLHKFAJXALLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methylpyrrolidin-2-yl)methanol

CAS RN

1248551-34-9
Record name (3-methylpyrrolidin-2-yl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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